![molecular formula C14H22N2O3S2 B4657028 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine](/img/structure/B4657028.png)
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine
描述
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a key role in various signaling pathways involved in immune cell activation.
作用机制
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine selectively inhibits SYK by binding to the ATP-binding site of the kinase domain. This prevents SYK from phosphorylating downstream targets involved in immune cell activation, leading to reduced B-cell activation and proliferation. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine also inhibits other signaling pathways involved in immune cell activation, such as TLR signaling and Fc receptor signaling.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been shown to have potent inhibitory effects on B-cell activation and proliferation in vitro and in vivo. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine also reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells to inflammatory sites. In preclinical models of autoimmune disorders, 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been shown to reduce disease severity and improve clinical outcomes.
实验室实验的优点和局限性
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments, including its selectivity for SYK and its potent inhibitory effects on immune cell activation. However, 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has some limitations, such as its relatively short half-life and the need for high doses to achieve therapeutic effects in vivo. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine also has some off-target effects, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine. One potential application is in the treatment of autoimmune disorders, where 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has shown promising preclinical results. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine may also have potential as an adjuvant therapy for cancer immunotherapy, as it can enhance the anti-tumor immune response. Further studies are needed to optimize the dosing and administration of 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine, and to investigate its potential in combination with other therapies. Additionally, the development of more selective and potent SYK inhibitors may lead to improved therapeutic outcomes.
科学研究应用
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. SYK is a key mediator of B-cell receptor (BCR) signaling, and inhibition of SYK has been shown to reduce B-cell activation and proliferation. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has also been shown to inhibit other signaling pathways involved in immune cell activation, such as toll-like receptor (TLR) signaling and Fc receptor signaling.
属性
IUPAC Name |
2-ethyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-3-12(4-2)14(17)15-7-9-16(10-8-15)21(18,19)13-6-5-11-20-13/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWSKKMQFNLBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。